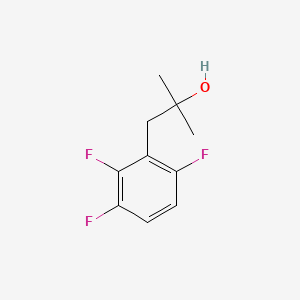
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with 2,3,6-trifluorobenzaldehyde to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-one, using a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-one.
Reduction: 2-Methyl-1-(2,3,6-trifluorophenyl)propane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-ol: Similar structure but with fluorine atoms at different positions on the phenyl ring.
2-Methyl-2-propanol: A non-fluorinated analog with similar alcohol functionality.
Isobutanol: Another non-fluorinated alcohol with a similar carbon skeleton .
Uniqueness
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs and other fluorinated isomers .
Propiedades
Fórmula molecular |
C10H11F3O |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
2-methyl-1-(2,3,6-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-10(2,14)5-6-7(11)3-4-8(12)9(6)13/h3-4,14H,5H2,1-2H3 |
Clave InChI |
RICVAFIDKLTGST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CC(=C1F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


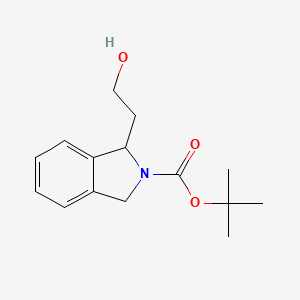
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
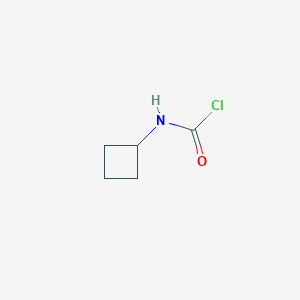
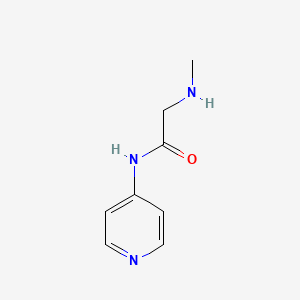
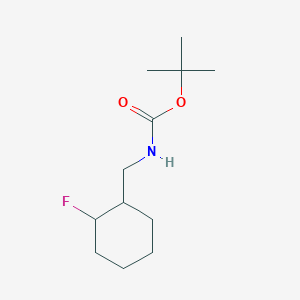
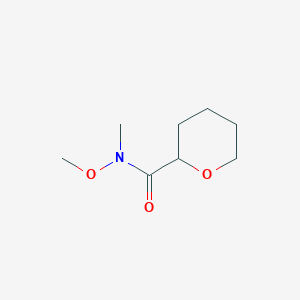

![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
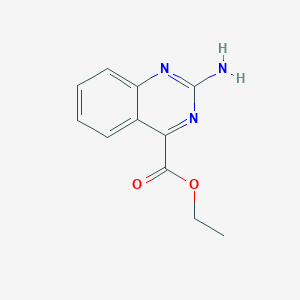
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)
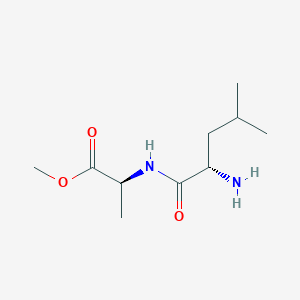

![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)
